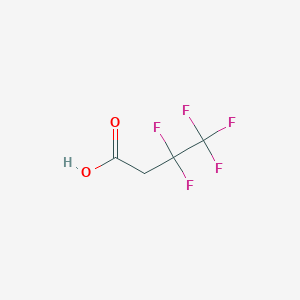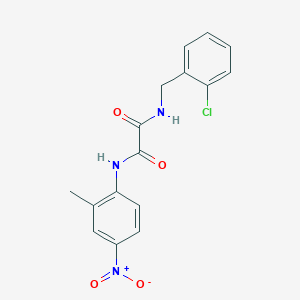
3,3,4,4,4-pentafluorobutanoic Acid
Vue d'ensemble
Description
3,3,4,4,4-Pentafluorobutanoic acid is a fluorinated organic compound that is part of a broader class of perfluorinated carboxylic acids. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated compounds and their unique properties. For instance, tris(pentafluorophenyl)borane is a boron Lewis acid known for its role in Ziegler-Natta chemistry and has been used in various organic and organometallic reactions due to its strong Lewis acidity . Similarly, derivatives of pentafluorosulfanyl benzoic acid have been synthesized and characterized, indicating the interest in fluorinated compounds for their special chemical properties . The crystal structure of 3-pentafluorothiopropionic acid has been reported, which forms a dimeric unit through strong hydrogen bonds, showcasing the structural characteristics that can be expected in fluorinated acids .
Synthesis Analysis
The synthesis of fluorinated organic compounds often involves multiple steps, including functional group transformations and oxidations. For example, the synthesis of pentafluorosulfanyl benzoic acid derivatives starts from nitro derivatives, which are reduced to anilines, followed by conversion to bromides and then to the formyl group before being oxidized to benzoic acids . Although the exact synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied, with adjustments for the specific structure of the target molecule.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often unique due to the presence of fluorine atoms. Fluorine's high electronegativity can influence the geometry and electronic distribution within the molecule. The X-ray structure of 3-pentafluorothiopropionic acid reveals a dimeric unit with molecules held together by hydrogen bonds, which could suggest that this compound may also exhibit interesting structural features such as strong intermolecular interactions .
Chemical Reactions Analysis
Fluorinated compounds are known to participate in a variety of chemical reactions. Tris(pentafluorophenyl)borane, for instance, is involved in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions . These reactions demonstrate the reactivity of fluorinated compounds and their potential as catalysts or reagents in organic synthesis. The specific reactivity of this compound would depend on its structure and the electronic effects of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. These properties include high thermal and chemical stability, as well as unique electronic and steric effects. The strong electronegativity of fluorine often leads to high bond strengths and can affect the acidity of carboxylic acids. For example, the dimeric structure of 3-pentafluorothiopropionic acid in the solid state suggests strong intermolecular forces, which could also be expected in the physical properties of this compound .
Applications De Recherche Scientifique
Environmental Persistence and Biological Effects
Perfluorooctanoic acid (PFOA), similar in structure to 3,3,4,4,4-pentafluorobutanoic acid, is used in various industrial applications and is known for its environmental persistence. It has been found in the tissues and blood of wildlife and humans. The biological effects, especially gene expression alterations in liver tissues upon exposure to PFOA, have been extensively studied. It's been noted that PFOA exposure affects genes involved in lipid metabolism, cell communication, growth, and apoptosis pathways, highlighting the complex biological interactions of such compounds (Guruge et al., 2006).
Photocatalytic Decomposition
Studies on nonafluoropentanoic acid (NFPA), a compound similar to this compound, have shown that it can be decomposed into environmentally safe products like fluoride ions and carbon dioxide using water-soluble tungstic heteropolyacid photocatalysts. This process happens in water at room temperature under UV-Vis irradiation, offering a potential environmentally-friendly solution for dealing with perfluorinated acids (Hori et al., 2004).
Infrared Spectra Analysis in Membranes
Perfluorinated ionomer membranes, used in fuel cells, have been analyzed using ATR-FTIR. The analysis helps in understanding the fingerprint region of the membranes and aids in recognizing bonds involved in membrane fragmentation. This has implications for the durability and performance of fuel cells (Danilczuk et al., 2011).
Industrial and Environmental Applications
This compound derivatives, like HFC-365mfc, have been used as substitutes for ozone-depleting substances in foam blowing. Measurements at various stations have been used to estimate European emissions of such compounds, providing crucial data for environmental monitoring and regulation (Stemmler et al., 2007).
Mécanisme D'action
Mode of Action
It is known that strong acids like this compound can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Result of Action
Strong acids like this compound can cause coagulation necrosis, which is a form of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3,4,4,4-pentafluorobutanoic Acid. For instance, it poses a slight fire hazard when exposed to heat or flame. It may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes .
Safety and Hazards
3,3,4,4,4-pentafluorobutanoic acid is classified as a dangerous substance. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .
Propriétés
IUPAC Name |
3,3,4,4,4-pentafluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLNQGHDUGHTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5CH2COOH, C4H3F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 2:2 FTCA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032879 | |
| Record name | 3,3,4,4,4‐Pentafluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380-60-9 | |
| Record name | 3,3,4,4,4‐Pentafluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,4-pentafluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)



![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)
![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)



